![molecular formula C15H25Cl2N3O B1191741 DFP-11207](/img/no-structure.png)
DFP-11207
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DFP-11207 is an orally available thymidylate synthase (TS) inhibitor with potential antineoplastic activity. Upon oral administration, DFP-11207 binds to and inhibits TS. This reduces thymine nucleotide synthesis, inhibits DNA synthesis and cell division, causes DNA damage and leads to tumor cell apoptosis. TS catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).
Aplicaciones Científicas De Investigación
Thymidylate Synthase Inhibition
DFP-11207 is an orally available thymidylate synthase (TS) inhibitor with potential antineoplastic activity. It binds to and inhibits TS, reducing thymine nucleotide synthesis, inhibiting DNA synthesis and cell division, causing DNA damage, and leading to tumor cell apoptosis. This mechanism is crucial in the treatment of various types of tumors (2020).
Pharmacokinetics and Tolerability
A study on DFP-11207 combined a 5-fluorouracil (5-FU) pro-drug with inhibitors to enhance the pharmacological activity of 5-FU while decreasing gastrointestinal and myelosuppressive toxicity. Patients with advanced solid tumors treated with DFP-11207 showed mild myelosuppressive and gastrointestinal side effects, indicating its tolerability and potential as a substitute for 5-FU in combination treatment regimens (Ajani et al., 2019).
Preclinical Evaluation
DFP-11207 was developed to reduce 5-FU-induced toxicities without losing antitumor activity. In vitro studies showed strong inhibition of 5-FU degradation and phosphorylation, suggesting rapid cellular entry and inhibition of 5-FU phosphorylation. In human tumor xenografts, DFP-11207 demonstrated dose-dependent antitumor activity equivalent to reference 5-FU drugs, with reduced toxicities like myelosuppression (Fukushima et al., 2017).
Clinical Phase I Study
Another Phase I study determined that DFP-11207 at a dose of 330 mg/m2/day was well-tolerated with mild toxicities in patients with solid tumors. The pharmacokinetic analysis found 5-FU levels were in the therapeutic range at this dose, suggesting its potential as monotherapy or in combination with other regimens (Ajani et al., 2020).
Novel Antimetabolite Development
DFP-11207 was also developed as a novel antimetabolite with self-toxicity protection, aiming to reduce the toxicities of 5-FU while maintaining antitumor activity. This approach showed favorable antitumor efficacy and sustained pharmacokinetic profiles with reduced gastrointestinal and myelosuppressive toxicities in preclinical and early clinical data (Fukushima et al., 2017).
Propiedades
Nombre del producto |
DFP-11207 |
---|---|
Fórmula molecular |
C15H25Cl2N3O |
Apariencia |
Solid powder |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.